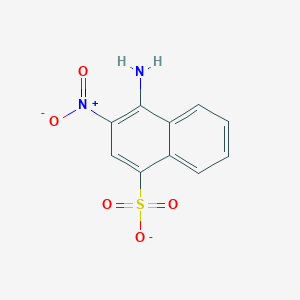

4-Amino-3-nitronaphthalene-1-sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N2O5S- |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

4-amino-3-nitronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8N2O5S/c11-10-7-4-2-1-3-6(7)9(18(15,16)17)5-8(10)12(13)14/h1-5H,11H2,(H,15,16,17)/p-1 |

InChI Key |

IRAFAUPOUKQIQL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 4 Amino 3 Nitronaphthalene 1 Sulfonate and Its Analogs

Classical and Contemporary Synthetic Routes to Naphthalene (B1677914) Sulfonates

The synthesis of naphthalene sulfonates, particularly complex derivatives like 4-amino-3-nitronaphthalene-1-sulfonate, relies on a foundation of classical aromatic chemistry, which has been refined over the years with more contemporary methods. These approaches often involve the strategic introduction of functional groups onto the naphthalene core through a series of controlled reactions.

Nitration and Sulfonation Reactions on Naphthalene Scaffolds

The introduction of nitro (NO₂) and sulfonic acid (SO₃H) groups onto a naphthalene ring are fundamental electrophilic aromatic substitution reactions. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly temperature.

Sulfonation: The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The distribution of these products is a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially forms the α-product, naphthalene-1-sulfonic acid, as it has a lower activation energy and is formed faster. wordpress.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control, favoring the formation of the more stable β-product, naphthalene-2-sulfonic acid. wordpress.com The lower stability of the α-product is attributed to steric hindrance between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position. wordpress.com This reversibility allows for the conversion of the kinetically favored α-product to the thermodynamically favored β-product by heating with concentrated sulfuric acid. wordpress.com

Nitration: The nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. The α-isomer, 1-nitronaphthalene, is the major product, often forming in about 90-95% yield, while the β-isomer, 2-nitronaphthalene, is the minor product. youtube.comnih.gov This preference for the α-position is explained by the stability of the carbocation intermediate (the Wheland intermediate or sigma complex) formed during the reaction mechanism. youtube.comstackexchange.com The intermediate leading to the 1-nitro product is more stabilized by resonance, as it allows for the preservation of a complete benzene (B151609) ring in more resonance structures compared to the intermediate for the 2-nitro product. stackexchange.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The ratio of the isomers can be influenced by the specific nitrating agent and reaction conditions. nih.govresearchgate.net For instance, studies have shown that the ratio of α- to β-nitronaphthalene can vary. researchgate.net

| Reaction | Reagents | Temperature | Major Product | Minor Product |

| Sulfonation | Concentrated H₂SO₄ | 80°C | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid |

| Sulfonation | Concentrated H₂SO₄ | 160°C | Naphthalene-2-sulfonic acid | Naphthalene-1-sulfonic acid |

| Nitration | HNO₃ / H₂SO₄ | - | 1-Nitronaphthalene | 2-Nitronaphthalene |

Multi-Step Synthesis Strategies for Substituted Naphthalenes

The synthesis of highly functionalized naphthalenes like this compound necessitates multi-step strategies due to the challenges in controlling reactivity and achieving the desired regioselectivity through direct substitution. rsc.org These strategies often involve a combination of classical electrophilic aromatic substitutions with modern synthetic methodologies.

One common approach involves the sequential introduction of functional groups, taking into account their directing effects on subsequent substitutions. For instance, the synthesis could start with the sulfonation of naphthalene to introduce the sulfonic acid group, followed by nitration. The presence of the sulfonic acid group will influence the position of the incoming nitro group.

More advanced contemporary methods for synthesizing multi-substituted naphthalenes include cycloaddition reactions. For example, [4+2] cycloaddition reactions of 2-pyrones with aryne intermediates, generated from o-silylaryl triflates, provide an efficient route to a wide variety of highly functionalized naphthalenes. rsc.orgrsc.org This method allows for the construction of the naphthalene core with pre-installed substituents, offering a high degree of control over the final substitution pattern. rsc.orgrsc.org Other modern approaches include electrophilic cyclization of alkynes and transition metal-catalyzed reactions. nih.gov The synthesis of complex, multi-substituted naphthalene structures has also been achieved through regiocontrolled benzannulation strategies. nih.gov

Advanced Chemical Transformations and Functionalization of the Core Structure

Once the basic substituted naphthalene scaffold is in place, further transformations are often required to arrive at the final target molecule. These can include reactions that modify existing functional groups or introduce new ones.

Azo Coupling Reactions and Chromophore Formation

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic ring, the coupling component, to form an azo compound (-N=N-). wikipedia.org These azo compounds are often intensely colored due to their extended conjugated systems and are the basis for many synthetic dyes. researchgate.neticrc.ac.ir

In the context of naphthalenesulfonates, the naphthalene ring, particularly when substituted with electron-donating groups like amino or hydroxyl groups, can act as the coupling component. The diazonium salt typically attacks the para position of the activating group. wikipedia.org If the para position is blocked, coupling may occur at an ortho position. wikipedia.org The pH of the reaction medium is a critical parameter, with the reaction being faster at higher pH for phenolic coupling partners. wikipedia.org Naphthalene-based azo dyes are synthesized through the diazotization of an aromatic amine followed by coupling with a naphthol or a naphthylamine derivative. researchgate.netresearchgate.net For example, β-naphthol can couple with a phenyldiazonium electrophile to produce a vibrant orange-red dye. wikipedia.org The degradation of naphthalene azo dye intermediates, such as 1-diazo-2-naphthol-4-sulfonic acid, has been studied to understand the stability and environmental fate of these chromophores. nih.gov

Nucleophilic Aromatic Substitution Mechanisms

While electrophilic substitution is more common for aromatic compounds, nucleophilic aromatic substitution (SNA) can occur on electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org

The mechanism of SNA typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The first step is the rate-determining addition of the nucleophile to the carbon atom bearing the leaving group. The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

An example of this is the reaction of 1-dialkylamino-2,4-dinitronaphthalene with primary amines, where the dialkylamino group is replaced. rsc.org Similarly, the methoxy (B1213986) group in 1-methoxy-2-(diphenylphosphinyl)naphthalene can be readily substituted by various nucleophiles. elsevierpure.com

Selective Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amino group is a key transformation in the synthesis of many aromatic compounds, including dyes and pharmaceuticals. sci-hub.se Achieving selective reduction in the presence of other reducible functional groups is a significant challenge in organic synthesis. sci-hub.sestackexchange.com

A variety of reagents and methods are available for the reduction of nitroarenes. Classical methods often employ metals such as iron, tin, or zinc in acidic media. stackexchange.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel is also a widely used and efficient method. sci-hub.seorganic-chemistry.org

Catalytic Approaches in the Synthesis of Naphthalene Derivatives

Modern synthetic strategies for naphthalene derivatives increasingly rely on catalytic methods to enhance efficiency, yield, and selectivity. These approaches are crucial for constructing the polysubstituted naphthalene core inherent to compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. These methods are invaluable for synthesizing substituted naphthalenes by coupling various precursors. nih.gov The general versatility of these reactions allows for the introduction of a wide array of functional groups onto a naphthalene scaffold.

Several key palladium-catalyzed reactions are employed for this purpose:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For naphthalene synthesis, a naphthyl boronic acid or ester can be reacted with an aryl halide, or conversely, a naphthyl halide can be reacted with an aryl boronic acid to form C-C bonds.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. It can be used to construct complex naphthalene systems through domino processes involving carbopalladation and cyclization. researchgate.net

Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide.

Carboannulation: Palladium catalysts can facilitate the annulation (ring-forming) of internal alkynes with compounds like o-allylaryl halides to produce highly substituted naphthalenes in excellent yields. acs.org

These reactions typically proceed through a common catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Reaction Type | Coupling Partners | Typical Catalyst System | Application in Naphthalene Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Arylation or vinylation of a naphthalene core. |

| Heck Reaction | Alkene + Organohalide | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Domino reactions to build annulated naphthalene systems. researchgate.net |

| Negishi Coupling | Organozinc compound + Organohalide | Pd(PPh₃)₄ | Formation of C-C bonds under mild conditions. |

| Carboannulation | Internal Alkyne + o-Allylaryl Halide | Pd(OAc)₂, PPh₃, Et₃N | Direct construction of the naphthalene ring system. acs.org |

Phase Transfer Catalysis in Nitro Compound Reduction

The synthesis of this compound involves the presence of an amino group, which is commonly introduced by the reduction of a corresponding nitro group. Phase Transfer Catalysis (PTC) is an effective technique for carrying out such reductions, especially when the nitro compound (soluble in an organic phase) and the reducing agent (often in an aqueous phase) are immiscible.

The PTC process utilizes a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), which can transport a reactant from the aqueous phase to the organic phase. researchgate.netresearchgate.net In the context of nitro compound reduction with aqueous ammonium sulfide (B99878), the catalyst transports the sulfide anions (S²⁻ or HS⁻) from the aqueous layer to the organic layer containing the nitronaphthalene derivative. researchgate.netsemanticscholar.org This facilitates the reduction of the nitro group to an amino group. The key advantage of PTC is that it enhances reaction rates and allows reactions to proceed under milder conditions without the need for homogeneous solutions. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the underlying mechanisms and kinetics of the synthetic steps is critical for optimizing reaction conditions, maximizing yield, and controlling selectivity.

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound from a naphthalene precursor involves a series of electrophilic aromatic substitution reactions. The primary mechanism for nitration and sulfonation is the same.

Generation of the Electrophile: In the classic nitrating mixture, concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). rsc.orgquora.com Sulfuric acid serves both as a catalyst and a dehydrating agent, shifting the equilibrium toward the formation of the nitronium ion. quora.com

Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the nitronium ion. This attack preferentially occurs at the 1-position (α-position) because the resulting carbocation intermediate (an arenium ion or sigma complex) is more stabilized by resonance than the intermediate formed from attack at the 2-position (β-position). rsc.org

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. rsc.org This step restores the aromaticity of the naphthalene ring, yielding the nitrated product.

The reduction of the nitro group to an amine is a complex process involving multiple electron and proton transfer steps. When using reagents like ammonium sulfide, the sulfide ions act as the reducing agent, ultimately converting the -NO₂ group to an -NH₂ group.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative insight into how factors like concentration, temperature, and catalysts influence the rate and outcome of a reaction.

For the nitration of naphthalene , the reaction kinetics can be complex. Studies have shown that in certain acid mixtures (sulfuric and acetic acid), the reaction can have kinetic terms that are first-order and second-order with respect to naphthalene. researchgate.netcdnsciencepub.com The second-order dependency is suggested to arise from the formation of a dimeric radical cation. researchgate.netcdnsciencepub.com In highly acidic media like phosphoric acid, the nitration of reactive aromatics such as naphthalene can become encounter-rate limited, meaning the reaction rate is determined by how fast the nitronium ion and the naphthalene molecule can diffuse together. rsc.org The reaction temperature is a critical parameter; increasing temperature can lead to a higher incidence of di-nitrated by-products, such as 1,5- and 1,8-dinitronaphthalene, thus reducing the selectivity for the desired mono-nitro product. rsc.org Recent studies in continuous flow reactors have determined the apparent reaction rate constant for naphthalene nitration under optimized conditions, highlighting the speed of this transformation (e.g., achieving high yield in seconds). acs.org

In the reduction of nitroarenes using phase transfer catalysis , the reaction is often kinetically controlled. researchgate.net Studies on analogous systems, such as the reduction of nitrochlorobenzenes and nitrotoluenes with aqueous ammonium sulfide, have determined apparent activation energies ranging from 9.4 to 25.5 kcal/mol. researchgate.netresearchgate.net The reaction rate is typically dependent on the concentrations of the substrate, the reducing agent, and the phase transfer catalyst. researchgate.net For instance, the rate can be proportional to the concentration of the catalyst and the square of the sulfide concentration. researchgate.net

| Reaction Step | Kinetic Parameter | Observation/Value | Reference |

|---|---|---|---|

| Nitration of Naphthalene | Reaction Order | Can exhibit both first and second-order dependence on naphthalene concentration. | researchgate.net, cdnsciencepub.com |

| Rate Limitation | Can be encounter-rate limited in certain strong acid media (e.g., H₃PO₄). | rsc.org | |

| PTC Reduction of Nitroarenes | Apparent Activation Energy (Ea) | 9.4 - 25.5 kcal/mol for various nitroarenes (e.g., nitrochlorobenzenes, nitrotoluenes). | researchgate.net, researchgate.net |

| Rate Dependencies | The rate is influenced by the concentration of the catalyst, substrate, and reducing agent. | researchgate.net |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4 Amino 3 Nitronaphthalene 1 Sulfonate

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the precise connectivity of atoms in the 4-Amino-3-nitronaphthalene-1-sulfonate molecule. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the amino group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonate groups. Spin-spin coupling between adjacent protons would provide information about their relative positions on the ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the attached functional groups, providing further confirmation of the molecular structure.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, but it is important to note that this is a prediction and not based on experimental data.

| Hypothetical ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 |

| Amino NH₂ | 4.0 - 6.0 |

| Hypothetical ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-SO₃H | 130 - 140 |

| Aromatic CH | 110 - 135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. researchgate.net

IR Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorption bands would include N-H stretching vibrations for the amino group, asymmetric and symmetric stretching of the nitro group, and S=O and S-O stretching vibrations for the sulfonate group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The symmetric stretching of the nitro group and vibrations of the naphthalene ring system would be expected to be prominent.

A table of expected characteristic vibrational frequencies is provided below for illustrative purposes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amino) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| N=O Asymmetric Stretch (Nitro) | 1500 - 1560 | IR |

| N=O Symmetric Stretch (Nitro) | 1335 - 1385 | IR, Raman |

| S=O Stretch (Sulfonate) | 1150 - 1250 | IR |

| S-O Stretch (Sulfonate) | 1030 - 1080 | IR |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the naphthalene ring system. The presence of the amino, nitro, and sulfonate groups would act as auxochromes and chromophores, shifting the absorption maxima (λmax) to longer wavelengths (bathochromic shift) compared to unsubstituted naphthalene.

X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

Single Crystal X-ray Diffraction and Bond Parameter Analysis

Single-crystal X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would offer unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. For example, it would reveal the planarity of the naphthalene ring and the orientation of the substituent groups.

A hypothetical table of selected bond parameters is presented below.

| Hypothetical Bond Parameters | |

| Bond | Length (Å) |

| C-N (Amino) | ~1.36 - 1.40 |

| C-N (Nitro) | ~1.47 - 1.50 |

| N-O (Nitro) | ~1.21 - 1.25 |

| C-S (Sulfonate) | ~1.75 - 1.80 |

| S-O (Sulfonate) | ~1.43 - 1.48 |

| Hypothetical Bond Parameters | |

| Angle | Degree (°) |

| O-N-O (Nitro) | ~123 - 127 |

| O-S-O (Sulfonate) | ~112 - 116 |

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry provide powerful tools for predicting the physicochemical properties of molecules, offering insights that complement and guide experimental research. For complex organic molecules such as this compound, these methods can elucidate electronic structure, molecular geometry, and spectroscopic behavior. However, it is important to note that while the methodologies described herein are widely applicable, specific published research applying them to this compound is not readily found in publicly accessible scientific literature. The following sections detail the theoretical frameworks that would be employed in such a study.

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic properties of many-body systems. frontiersin.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex molecules.

A typical DFT study of this compound would begin with the optimization of its molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The result is a prediction of the molecule's three-dimensional structure, including crucial parameters such as bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, a wealth of information about the molecule's electronic structure can be extracted. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are vital for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and optical properties.

While DFT is a powerful predictive tool, detailed research findings and data tables specifically for the optimized geometry and electronic structure of this compound are not available in the reviewed literature. A comprehensive study would be required to generate and analyze these specific computational results.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. researchgate.net It provides a localized, Lewis-like description of the molecular wave function, translating the complex delocalized molecular orbitals into intuitive bonding patterns (e.g., bonds, lone pairs, and antibonds).

For this compound, NBO analysis would be employed to quantify the delocalization of electron density arising from the interactions between the amino (-NH2), nitro (-NO2), and sulfonate (-SO3H) groups with the naphthalene ring system. The analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (a bonding orbital or a lone pair) to an empty acceptor NBO (an antibonding or Rydberg orbital). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

This method allows for a detailed understanding of how the substituents influence the electronic character of the aromatic system. For instance, it could quantify the electron-donating effect of the amino group and the electron-withdrawing effect of the nitro and sulfonate groups through specific donor-acceptor interactions.

Despite the utility of this method, specific NBO analysis data, such as tables of stabilization energies for the key intramolecular interactions in this compound, have not been reported in the scientific literature surveyed. Such an analysis would be a novel contribution to the understanding of this compound's chemical behavior.

The optical properties of a molecule, such as its absorption of light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method is an extension of DFT that allows for the calculation of electronic excited states. frontiersin.org By computing the energy difference between the ground state and various excited states, one can predict the wavelengths of light that the molecule will absorb.

In a TD-DFT calculation for this compound, the primary outputs would be the excitation energies and the corresponding oscillator strengths for the lowest-energy electronic transitions. The excitation energy corresponds to the energy of a photon required to promote an electron from an occupied orbital to an unoccupied one, which can be directly related to the maximum absorption wavelength (λmax) in an ultraviolet-visible (UV-vis) spectrum. acs.orgnih.gov The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring; a higher oscillator strength indicates a more intense absorption band.

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions (e.g., π→π* or n→π* transitions) that give rise to the observed colors of compounds. For this compound, with its extended conjugated system and multiple functional groups, TD-DFT could predict a complex UV-vis spectrum.

However, a search of scientific databases reveals a lack of published studies presenting the predicted optical properties, excitation energies, or oscillator strengths for this compound. A dedicated computational investigation would be necessary to produce these valuable spectroscopic predictions.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound." The search for detailed research findings, data for tables, and specific applications as outlined in the provided structure did not yield sufficient information for this particular chemical compound.

The requested topics—its role in functional dye chemistry, its application in electrochemical and conducting polymer systems, and its use in advanced analytical chemistry—are highly specific. The available literature extensively covers a related compound, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, for these applications. However, there is a lack of published research and data pertaining specifically to the applications of this compound.

Therefore, to adhere to the strict requirements of focusing solely on "this compound" and ensuring the content is scientifically accurate and based on verifiable research, the article cannot be constructed.

Applications and Functional Materials Development Based on 4 Amino 3 Nitronaphthalene 1 Sulfonate

Utilization in Advanced Analytical Chemistry Methodologies

Application as a Reagent for Detection and Quantification in Chemical Analysis

The presence of a primary aromatic amino group allows 4-amino-3-nitronaphthalene-1-sulfonate to be readily diazotized and subsequently coupled with various aromatic compounds to form intensely colored azo dyes. This property is the foundation for its use as a chromogenic reagent in spectrophotometric methods for the detection and quantification of a variety of analytes.

The general principle involves the reaction of the target analyte with the diazotized form of this compound. The resulting azo dye exhibits a characteristic absorption maximum in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the colored product, and thus to the initial concentration of the analyte.

A similar compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, has been successfully employed as a reagent for the spectrophotometric determination of silicon sigmaaldrich.comscientificlabs.iefishersci.calabdepotinc.com. This suggests the potential for this compound to be utilized in analogous analytical methods. The diazotization-coupling reaction is a well-established method for the synthesis of azo dyes, which are widely used in various industrial processes jbiochemtech.comnih.govunb.cajchemrev.comcuhk.edu.hk.

Table 1: Potential Analytes for Spectrophotometric Detection using this compound

| Analyte Category | Specific Examples | Principle of Detection |

| Inorganic Anions | Nitrite, Sulfide (B99878) | Formation of a colored azo dye upon reaction with the diazotized reagent. |

| Phenolic Compounds | Phenol, Naphthols | Coupling with the diazotized reagent to form a colored azo dye. |

| Aromatic Amines | Aniline, Naphthylamine | Diazotization of the analyte followed by coupling with a suitable partner, or vice versa. |

| Pharmaceuticals | Sulfonamides, Paracetamol | Diazotization of an amino group in the drug molecule and coupling with this compound, or diazotization of the reagent and coupling with the drug. |

The sensitivity and selectivity of these methods can be optimized by controlling reaction conditions such as pH, temperature, and the choice of coupling agent. The nitro group in the this compound molecule can influence the color and stability of the resulting azo dye, potentially offering advantages over other reagents.

Development of Chromatographic and Electrophoretic Separation Techniques

The functional groups present in this compound make it a valuable tool in the development of chromatographic and electrophoretic separation techniques. The amino group provides a site for derivatization, allowing the compound to be covalently attached to analytes that lack a suitable chromophore or fluorophore for detection.

In high-performance liquid chromatography (HPLC), pre-column derivatization with a reagent like this compound can enhance the detectability of target molecules nih.govwu.ac.thwu.ac.th. The resulting derivatives often exhibit strong UV-Vis absorbance or fluorescence, enabling sensitive detection. The sulfonic acid group imparts water solubility to the reagent and its derivatives, which is advantageous for separations in reversed-phase HPLC. Studies on similar aminonaphthalene sulfonic acids have demonstrated their utility in the separation of aromatic sulfonated compounds using ion-interaction HPLC sigmaaldrich.com.

Capillary electrophoresis (CE) is another powerful separation technique where derivatization with aminonaphthalene sulfonic acids has proven effective. Malto-oligosaccharides, for instance, have been derivatized with various aminonaphthalene sulfonic acids to facilitate their separation by capillary zone electrophoresis nih.gov. The charged sulfonate group on the derivative allows for electrophoretic mobility, while the naphthalene (B1677914) moiety can be detected by UV or fluorescence detectors. A method for the determination of amino acids by capillary electrophoresis has been developed based on precolumn derivatization with 1,2-naphthoquinone-4-sulfonate, a related naphthalenic compound researchgate.net.

Table 2: Application of this compound in Separation Techniques

| Technique | Role of this compound | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Pre-column derivatization reagent | Enhanced UV-Vis or fluorescence detection of analytes. Improved chromatographic behavior. |

| Capillary Electrophoresis (CE) | Derivatization reagent for introducing charge and a detectable tag | Enables separation of neutral or weakly charged analytes. Increases sensitivity of detection. |

The choice of derivatization conditions and the specific separation parameters can be tailored to the analyte of interest, offering a versatile approach for the analysis of complex mixtures.

Contribution to Novel Chemical Building Blocks and Specialty Materials

The reactivity of its functional groups makes this compound a valuable precursor for the synthesis of more complex molecules and specialty materials.

Synthesis of Functional Sulfonamide and Sulfonate Ester Derivatives

The sulfonic acid group in this compound can be converted into a sulfonyl chloride, which is a key intermediate for the synthesis of sulfonamides and sulfonate esters. These derivatives are of significant interest, particularly in the field of dye chemistry.

Azo dyes containing a sulfonamide group are an important class of dyes with applications in textiles and other materials jbiochemtech.comnih.gov. The synthesis typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with a suitable aromatic compound. The resulting azo compound, which still contains the sulfonic acid group, can then be converted to the corresponding sulfonyl chloride and subsequently reacted with an amine to form the sulfonamide dye. The properties of the final dye, such as its color, fastness, and solubility, can be fine-tuned by varying the structure of the amine used in the final step.

The general reaction scheme is as follows:

Diazotization: this compound is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol or another aromatic amine) to form an azo dye containing a sulfonic acid group.

Chlorosulfonation: The sulfonic acid group of the azo dye is converted to a sulfonyl chloride using a chlorinating agent like thionyl chloride or chlorosulfonic acid.

Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine to yield the final sulfonamide dye.

This synthetic versatility allows for the creation of a diverse library of dyes with tailored properties for specific applications.

Exploration in Materials Science for Organic Electronics and Photovoltaics

Naphthalene-based organic materials have garnered significant attention for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials can be precisely tuned by introducing electron-donating and electron-withdrawing substituents onto the naphthalene core.

This compound possesses both an electron-donating amino group and a strong electron-withdrawing nitro group. This "push-pull" electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key process in many organic electronic devices. While direct studies on this compound for these applications are limited, research on related naphthalene derivatives provides a strong rationale for its potential. For example, a similar compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been used to form a conducting polypyrrole film medchemexpress.com.

In the context of photovoltaics, naphthalene-1,5-diamine-based derivatives have been explored as hole transport materials in perovskite solar cells. These studies have shown that the electronic properties and device performance can be modulated by the chemical structure of the naphthalene derivatives. The presence of both amino and nitro groups in this compound could be leveraged to design novel materials with tailored energy levels for efficient charge transport and separation in photovoltaic devices.

Further research is warranted to explore the synthesis of polymers and small molecules derived from this compound and to evaluate their performance in organic electronic and photovoltaic applications.

Conclusion and Future Directions in the Research of 4 Amino 3 Nitronaphthalene 1 Sulfonate

Synthesis and Mechanistic Understanding

While 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is a known precursor in the dye industry, detailed mechanistic studies of its synthesis are not extensively reported in publicly available literature. The synthesis of such polysubstituted naphthalenes typically involves a series of electrophilic substitution reactions, including sulfonation, nitration, and potentially amination and hydroxylation, on a naphthalene (B1677914) core. The precise sequencing and control of these reactions are critical to achieving the desired isomer with high yield and purity.

Future research in this area should focus on:

Elucidating Reaction Pathways: Detailed kinetic and computational studies to unravel the precise mechanisms of the multi-step synthesis. This would enable optimization of reaction conditions to improve efficiency and reduce the formation of unwanted byproducts.

Catalyst Development: The exploration of novel catalysts, including solid acid catalysts and shape-selective zeolites, could offer greener and more efficient alternatives to traditional methods that often rely on stoichiometric amounts of strong acids.

Process Intensification: Investigating continuous flow chemistry for the synthesis could lead to improved safety, better process control, and higher throughput compared to batch processing.

A deeper mechanistic understanding will not only refine the existing synthetic routes but also pave the way for the rational design of more sustainable and economically viable production methods.

Advanced Material Science and Functional Applications

The current primary application of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is as an intermediate in the production of azo dyes. dyestuffintermediates.com Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts specific chromophoric properties when diazotized and coupled with other aromatic compounds. dyestuffintermediates.comontosight.ai This has led to its use in a variety of dyes across the textile, paper, and leather industries. ontosight.ai

However, the rich functionality of this molecule suggests a latent potential for applications beyond traditional colorants. Research into the closely related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (lacking the nitro group), has shown promise in the development of conducting polymers, fluorescent probes, and materials with antimicrobial properties. medchemexpress.commendelchemicals.comnih.gov

Future research directions in material science could include:

Novel Polymers and Coatings: Exploring the polymerization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid or its derivatives to create new conductive or photoactive polymers. The presence of the nitro group could introduce unique electronic properties.

Functional Nanomaterials: Investigating the use of this compound to functionalize nanomaterials such as graphene oxide or nanoparticles. This could lead to the development of new sensors, catalysts, or drug delivery systems. rsc.org

Advanced Pigments: Moving beyond simple dyes to engineer high-performance pigments with enhanced stability to light, heat, and chemical degradation for applications in coatings, plastics, and electronics.

The following table provides a summary of some of the dyes synthesized using 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid as a key intermediate. dyestuffintermediates.com

| Dye Name (C.I. Name) | CAS Number | Molecular Formula | Molecular Weight | Applications |

| Mordant Black 11 | 2538-85-4 | C20H13N2NaO5S | 416.38 | Textile Dyeing |

| Acid Black 52 | 5610-64-0 | C20H12N3NaO7S | 461.38 | Leather and Textile Dyeing |

| Reactive Black 1 | 17095-24-8 | C26H21N5Na4O19S6 | 991.82 | Textile Dyeing |

Environmental Remediation and Sustainable Chemistry Approaches

The widespread use of azo dyes, the primary products derived from 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, has raised significant environmental concerns. ontosight.aigsconlinepress.com The stability of these dyes makes them resistant to degradation, and their release into waterways can lead to aesthetic pollution and ecological damage. aalto.finih.govnih.gov Furthermore, the anaerobic degradation of azo dyes can produce potentially carcinogenic aromatic amines. gsconlinepress.com

Future research in this domain will be critical and should focus on:

Biodegradation of Derived Dyes: Identifying and engineering microorganisms and enzymes capable of efficiently breaking down the azo dyes synthesized from this intermediate. aalto.finih.govresearchgate.net Studies on the biodegradation of related aminonaphthalene sulfonic acids have shown that bacterial consortia can utilize these compounds, suggesting a potential pathway for remediation. nih.gov

Advanced Oxidation Processes: Developing and optimizing advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, for the complete mineralization of these dyes into benign products like CO2 and water.

Designing for Degradability: A paradigm shift in dye design, where biodegradability is incorporated as a key feature. This could involve introducing specific functional groups that are susceptible to microbial attack without compromising the desired color and fastness properties.

Interdisciplinary Research Opportunities

The multifaceted nature of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid and its derivatives offers a fertile ground for interdisciplinary research. The convergence of chemistry, materials science, biology, and environmental engineering will be essential to unlock its full potential and address the associated challenges.

Key areas for interdisciplinary collaboration include:

Computational Chemistry and Material Science: Utilizing computational modeling to predict the properties of novel polymers and materials derived from this compound, thereby guiding synthetic efforts. indexcopernicus.comjournalirjpac.com

Biotechnology and Chemical Engineering: Combining expertise to develop integrated systems for dye synthesis and wastewater treatment, potentially in a closed-loop process. This could involve designing bioreactors for both the synthesis of bio-based precursors and the degradation of dye effluents.

Toxicology and Environmental Science: Conducting comprehensive studies on the ecotoxicity and long-term environmental fate of the dyes derived from this intermediate and their degradation byproducts to inform the development of safer and more sustainable alternatives.

Pharmacology and Medicinal Chemistry: While a significant leap from its current applications, the biological activity observed in related aminonaphthalene sulfonic acids, such as antibiofilm properties, suggests that derivatives of this nitro-containing compound could be explored for potential therapeutic applications, warranting collaboration with life scientists. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-nitronaphthalene-1-sulfonate, and how can intermediates be characterized?

- Methodological Answer: A stepwise approach is recommended:

- Nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC.

- Sulfonation : Sulfonate the naphthalene backbone at position 1 using fuming sulfuric acid (20% SO₃). Quench with ice-water to isolate intermediates.

- Amination : Reduce the nitro group (if starting from a nitro precursor) or introduce the amino group via catalytic hydrogenation (H₂/Pd-C) or ammonolysis.

- Characterization: Use HPLC for purity analysis (>95%) and FT-IR to confirm sulfonate (-SO₃⁻) and amino (-NH₂) functional groups. NMR (¹H/¹³C) resolves positional isomerism .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer:

- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amino group. Desiccate to avoid hydrolysis of the sulfonate moiety.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 3-nitronaphthalene-1-sulfonate (deamination) or sulfonic acid derivatives (hydrolysis). Adjust storage protocols based on observed degradation pathways .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer:

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Optimize pH (3–4) to enhance sulfonate retention.

- Quantification : Employ reversed-phase HPLC with UV detection (λ = 254 nm for nitro-aromatic absorption). Validate with a calibration curve (1–100 ppm, R² > 0.99). Confirm identity via LC-MS (negative ion mode for sulfonate detection; m/z ≈ 295 [M–H]⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer:

- Systematic Reanalysis : Reproduce synthesis under standardized conditions (e.g., solvent, temperature) to isolate positional isomers. Use 2D NMR (COSY, HSQC) to assign proton environments unambiguously.

- Computational Validation : Compare experimental IR/UV-Vis spectra with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to verify substituent effects. Address discrepancies arising from tautomerism or solvatochromism .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer:

- Electrophilic Attack : The nitro group at position 3 deactivates the ring, directing electrophiles (e.g., Br₂, NO₂⁺) to position 6 or 7. Monitor regioselectivity via kinetic studies (stopped-flow UV-Vis) and isolate products for X-ray crystallography.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonate solubility but may alter reaction pathways. Compare yields and intermediates in water vs. organic solvents .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer:

- Degradation Pathways : Use QSAR models to estimate hydrolysis rate constants (k_hydrolysis) and biodegradation potential (BIOWIN). Validate with laboratory microcosm studies (aerobic/anaerobic conditions).

- Toxicity Prediction : Apply ECOSAR to estimate acute/chronic toxicity to aquatic organisms. Cross-reference with experimental zebrafish embryo assays (LC₅₀) .

Data Interpretation & Validation

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer:

- Process Control : Implement reaction monitoring via in-situ FT-IR or Raman spectroscopy to track nitro and sulfonate group incorporation in real time.

- Quality Metrics : Define acceptance criteria for intermediates (e.g., ≥98% purity by HPLC, residual solvent limits < 100 ppm). Use DOE (Design of Experiments) to optimize critical parameters (temperature, stoichiometry) .

Q. How should researchers address conflicting toxicity data for structurally related naphthalene sulfonates?

- Methodological Answer:

- Comparative Studies : Test this compound alongside analogs (e.g., 1-amino-2-naphthol-4-sulfonic acid ) under identical conditions (cell lines, exposure durations).

- Mechanistic Toxicology : Use RNA-seq to identify differentially expressed genes linked to sulfonate metabolism (e.g., sulfotransferases) or oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.